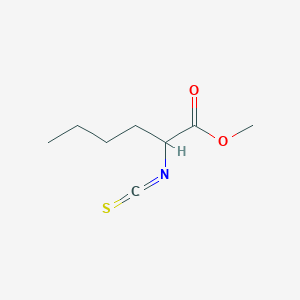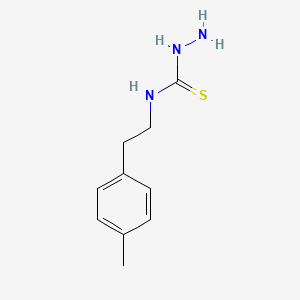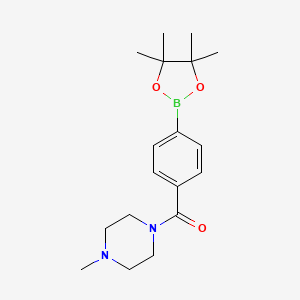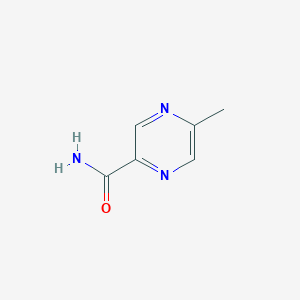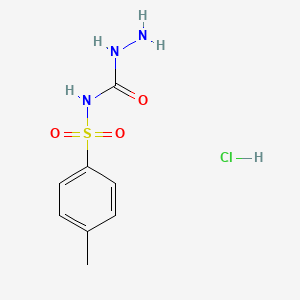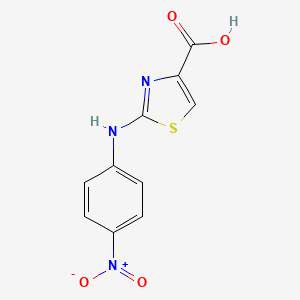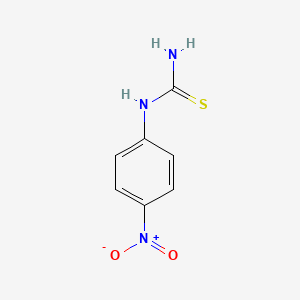
2-Hydroxymethyl-3-methylpyridine
Übersicht
Beschreibung
2-Hydroxymethyl-3-methylpyridine is a chemical compound with the molecular formula C7H9NO . It is also known by its IUPAC name (3-methyl-2-pyridinyl)methanol . The compound has a molecular weight of 123.15 .
Molecular Structure Analysis
The molecular structure of 2-Hydroxymethyl-3-methylpyridine consists of a pyridine ring substituted at one position by a methyl group and at another position by a hydroxymethyl group . The InChI key for this compound is ACDAPUOXXWLLSC-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Photochemical Applications
- Photochemistry of Pyridines : The irradiation of 2- and 4-(hydroxymethyl)pyridines in aqueous acid-2-propanol solutions yields corresponding methylpyridines and 1,2-dipyridylethanes. This study indicates a unique behavior of 3-(hydroxymethyl)pyridine under similar conditions, suggesting potential applications in photochemical syntheses (Stenberg & Travecedo, 1971).
Biochemical Research
- Metabolism Studies : The metabolism of related compounds, such as 2-amino-3-methylpyridine, has been extensively studied in vitro using hepatic preparations, revealing insights into their biochemical transformations and interactions (Altuntas et al., 1997).
Synthesis of Derivatives
- Derivative Synthesis : The synthesis of various pyridine derivatives, including those related to vitamin B6, demonstrates the versatility of pyridine compounds in synthetic chemistry. This includes the synthesis of compounds like 4-norpyridoxine, which is derived from similar pyridine structures (Chekhun et al., 1974).
Pharmacological Research
- Retinoprotective Effects : Compounds like 2-ethyl-3-hydroxy-6-methylpyridine nicotinate have shown promising retinoprotective effects in pharmacological studies, indicating potential therapeutic applications for pyridine derivatives (Peresypkina et al., 2020).
Material Science
- Electrochemical Applications : The electrochemical oxidation of pyridines, including 3-methylpyridine, at boron-doped diamond electrodes has implications in both electroorganic synthesis and wastewater treatment. This highlights the potential of pyridine compounds in environmental applications (Iniesta et al., 2001).
Safety And Hazards
The safety data sheet for related compounds suggests that they should be kept away from heat, sparks, open flames, and hot surfaces. They should be stored in a well-ventilated place and kept cool . Contact with skin, eyes, or clothing should be avoided, and ingestion or inhalation should be prevented .
Eigenschaften
IUPAC Name |
(3-methylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-2-4-8-7(6)5-9/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDAPUOXXWLLSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363870 | |
| Record name | 2-Hydroxymethyl-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxymethyl-3-methylpyridine | |
CAS RN |
63071-09-0 | |
| Record name | 2-Hydroxymethyl-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methylpyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302238.png)

![8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1302241.png)
